molecular formula C22H17NO2 B15210602 5-(4-Methoxyphenyl)-3,4-diphenyl-1,2-oxazole CAS No. 24097-23-2

5-(4-Methoxyphenyl)-3,4-diphenyl-1,2-oxazole

Cat. No.: B15210602
CAS No.: 24097-23-2
M. Wt: 327.4 g/mol
InChI Key: JBJFRBAUULVOQD-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-3,4-diphenylisoxazole is a heterocyclic compound that features an isoxazole ring substituted with a 4-methoxyphenyl group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-3,4-diphenylisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzohydroxamic acid with diphenylacetylene in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3,4-diphenylisoxazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The isoxazole ring can be reduced to form an amine derivative.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Electrophilic reagents like bromine or chloromethane can be used under acidic conditions.

Major Products

    Oxidation: 5-(4-Hydroxyphenyl)-3,4-diphenylisoxazole.

    Reduction: 5-(4-Methoxyphenyl)-3,4-diphenylisoxazoline.

    Substitution: 5-(4-Methoxyphenyl)-3,4-diphenylisoxazole derivatives with various substituents on the phenyl rings.

Scientific Research Applications

5-(4-Methoxyphenyl)-3,4-diphenylisoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-3,4-diphenylisoxazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The methoxy group can also participate in hydrogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole

Uniqueness

5-(4-Methoxyphenyl)-3,4-diphenylisoxazole is unique due to its isoxazole ring, which imparts distinct electronic properties compared to indole and imidazole derivatives. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

24097-23-2

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-3,4-diphenyl-1,2-oxazole

InChI

InChI=1S/C22H17NO2/c1-24-19-14-12-18(13-15-19)22-20(16-8-4-2-5-9-16)21(23-25-22)17-10-6-3-7-11-17/h2-15H,1H3

InChI Key

JBJFRBAUULVOQD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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